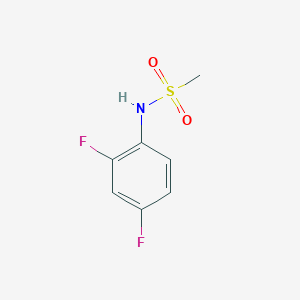

![molecular formula C15H11Cl2NO4 B5505362 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid

Descripción general

Descripción

4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C15H11Cl2NO4 and its molecular weight is 340.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 339.0065132 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Probes Development

Researchers have developed novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), to detect selectively highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These compounds, due to their selective reaction with hROS and hypochlorite, can be applied in studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Environmental Degradation Studies

Research on the environmental degradation of chlorobenzoic acids, including 4-chlorobenzoic acid, has shown that ultraviolet irradiation can lead to their decomposition into less harmful compounds. This insight is pivotal for understanding the photodegradation processes of similar compounds in environmental contexts (Crosby & Leitis, 1969).

Synthetic Chemistry Applications

In synthetic chemistry, derivatives of 4-n-propoxy benzoic acid have been prepared and used to synthesize a new series of compounds containing the 1,3,4-thiadiazole unit. Such compounds have implications for developing new materials with potential applications in various industries (Azeez & Hamad, 2017).

Hepatic Peroxisome Proliferation

Studies on hepatic peroxisome proliferation have identified compounds structurally unrelated to clofibrate, such as 4-chloro-6(2,3-xylidino)-2-pyrimidinyl-thio]acetic acid, that can induce significant elevation of liver catalase activity. This finding could contribute to the development of new treatments for liver diseases (Reddy & Krishnakantha, 1975).

Degradation and Mineralization Studies

The degradation and mineralization of 4-chlorophenol using organic oxidants have been studied to evaluate the rate parameters of degradation. This research provides valuable data for the treatment of pollutants with similar chemical structures (Sharma, Mukhopadhyay, & Murthy, 2012).

Mecanismo De Acción

Target of Action

The primary target of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is the Genome polyprotein in the Hepatitis C virus subtype 1b . This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .

Mode of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant growth regulators . They are absorbed by the plant’s leaves and transported to the meristematic tissues, causing uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-d are known to disrupt normal plant growth and development by inhibiting dna and protein synthesis .

Result of Action

Similar compounds like 2,4-d can cause uncontrolled and unsustainable growth in plants, leading to their death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, 2,4-D, a similar compound, is usually used in the form of ammonium salts and shows degradation ability through the presence of microorganisms in soil and water . It is also known that small doses of 2,4-D can be toxic to the liver, leading to increased liver function indicators, jaundice, acute hepatitis, and toxic reactions indicated for lobules and portal inflammation .

Propiedades

IUPAC Name |

4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIOAQJGSJGHJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)